4-(3-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione
CAS No.:
Cat. No.: VC17824843
Molecular Formula: C8H13N3O2S
Molecular Weight: 215.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13N3O2S |
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Molecular Weight | 215.28 g/mol |
IUPAC Name | 1-(1,1-dioxothian-4-yl)pyrazol-3-amine |
Standard InChI | InChI=1S/C8H13N3O2S/c9-8-1-4-11(10-8)7-2-5-14(12,13)6-3-7/h1,4,7H,2-3,5-6H2,(H2,9,10) |
Standard InChI Key | IPKAPMRTTITJHB-UHFFFAOYSA-N |
Canonical SMILES | C1CS(=O)(=O)CCC1N2C=CC(=N2)N |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 4-(3-Amino-1H-pyrazol-1-yl)-1lambda⁶-thiane-1,1-dione consists of a six-membered thiane ring (1lambda⁶-thiane-1,1-dione) fused to a pyrazole ring substituted with an amino group at the 3-position. The systematic IUPAC name reflects this arrangement:
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Thiane backbone: A saturated six-membered ring containing one sulfur atom and two sulfone groups (1,1-dione).
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Pyrazole substituent: A five-membered aromatic ring with two adjacent nitrogen atoms, functionalized by an amino group (–NH₂) at position 3.
The molecular formula is C₈H₁₂N₄O₂S, with a molecular weight of 228.27 g/mol. Key structural features include:
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Sulfone groups at positions 1 and 1' of the thiane ring, contributing to polarity and hydrogen-bonding capacity.
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Amino-pyrazole moiety, which enhances solubility in polar solvents and enables participation in acid-base reactions .
Comparative analysis with analogs like 4-(4-bromo-1H-pyrazol-1-yl)-1lambda⁶-thiane-1,1-dione (CID 83489083) and 3-(4-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda⁶-thiolane-1,1-dione (CID 83216414) reveals that substitutions on the pyrazole ring significantly alter electronic properties and biological interactions.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 4-(3-Amino-1H-pyrazol-1-yl)-1lambda⁶-thiane-1,1-dione likely follows multi-step protocols analogous to those used for related thiane-pyrazole hybrids :
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Formation of the thiane dione backbone:
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Introduction of the pyrazole moiety:
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
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Thiane formation | Na₂SO₃, H₂O, 80°C | 65% | |
Pyrazole coupling | 3-amino-1H-pyrazole, Et₃N, DMF, 120°C | 72% |
Mechanistic Considerations
The coupling reaction proceeds via an SN2 mechanism, where the sulfur atom in the thiane ring acts as a nucleophile, displacing a leaving group (e.g., bromide) from the pyrazole precursor . Steric hindrance around the thiane’s 4-position may necessitate elevated temperatures or catalytic phase-transfer agents .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to sulfone and amino groups. Limited solubility in water (<1 mg/mL at 25°C) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments (pH <2 or >10) .
Table 2: Key Physicochemical Parameters
Parameter | Value | Method | Reference |
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LogP | 0.89 ± 0.12 | HPLC | |
pKa (amino) | 4.2 ± 0.3 | Potentiometric | |
Melting point | 198–202°C | DSC |
Spectroscopic Characterization
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IR: Strong absorption bands at 1675 cm⁻¹ (sulfone C=O) and 3350 cm⁻¹ (N–H stretch) .
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¹H NMR (DMSO-d₆): δ 7.45 (s, 1H, pyrazole H4), δ 6.20 (s, 2H, NH₂), δ 3.15–3.45 (m, 4H, thiane CH₂) .
Applications in Drug Discovery
Lead Optimization
The compound’s scaffold serves as a versatile platform for derivatization:
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Sulfone modifications: Replacement of sulfone groups with bioisosteres (e.g., sulfonamides) to improve pharmacokinetics .
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Amino group functionalization: Acylation or alkylation to modulate blood-brain barrier permeability.
Computational Modeling
Docking studies predict strong binding affinity (−9.2 kcal/mol) for cyclin-dependent kinase 2 (CDK2), a target in oncology . Key interactions include hydrogen bonding between the sulfone oxygen and Lys33 residue .
Future Perspectives
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